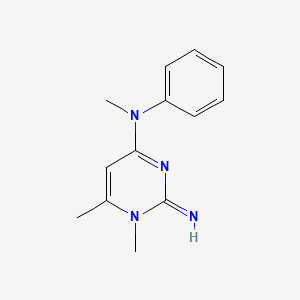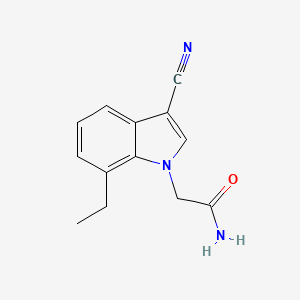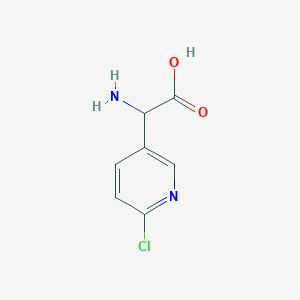![molecular formula C8H9N3O B13103290 1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol CAS No. 453548-58-8](/img/structure/B13103290.png)
1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine ring system with an ethanol group attached at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol can be synthesized through several methods:
-
Multicomponent Reactions: : These reactions involve the combination of multiple reactants in a single step to form the desired product. For instance, a common approach involves the reaction of 2-aminopyrimidine with an aldehyde and an isocyanide under acidic conditions to form the imidazo[1,2-a]pyrimidine core, followed by reduction to introduce the ethanol group .
-
Condensation Reactions: : Another method involves the condensation of 2-aminopyrimidine with an α-haloketone, followed by cyclization and reduction to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the above synthetic routes, optimized for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol undergoes various chemical reactions, including:
-
Oxidation: : The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide .
-
Reduction: : The imidazo[1,2-a]pyrimidine ring can be reduced under hydrogenation conditions to form partially or fully saturated derivatives .
-
Substitution: : The hydrogen atoms on the imidazo[1,2-a]pyrimidine ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated imidazo[1,2-a]pyrimidine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives.
Applications De Recherche Scientifique
1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol has a wide range of applications in scientific research:
-
Chemistry: : It serves as a precursor for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry .
-
Biology: : The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
-
Medicine: : It is investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities .
-
Industry: : Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of 1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol depends on its specific application:
-
Enzyme Inhibition: : The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity .
-
Receptor Binding: : It may interact with cellular receptors, modulating signal transduction pathways .
-
DNA Interaction: : The compound can intercalate into DNA, disrupting replication and transcription processes .
Comparaison Avec Des Composés Similaires
1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol can be compared with other imidazo[1,2-a]pyrimidine derivatives:
-
1-(Imidazo[1,2-a]pyridin-3-yl)ethanol: : Similar structure but with a pyridine ring instead of a pyrimidine ring, leading to different electronic properties and biological activities .
-
1-(Imidazo[1,2-a]pyrimidin-3-yl)methanol: : Similar structure but with a methanol group instead of an ethanol group, affecting its reactivity and solubility .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in the development of new materials and pharmaceuticals.
Propriétés
Numéro CAS |
453548-58-8 |
|---|---|
Formule moléculaire |
C8H9N3O |
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
1-imidazo[1,2-a]pyrimidin-3-ylethanol |
InChI |
InChI=1S/C8H9N3O/c1-6(12)7-5-10-8-9-3-2-4-11(7)8/h2-6,12H,1H3 |
Clé InChI |
YOWJORGUWPKADL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CN=C2N1C=CC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-3-methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13103215.png)
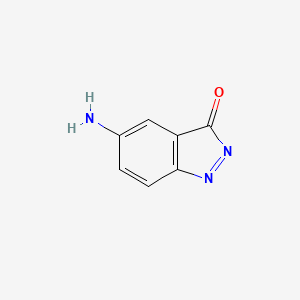
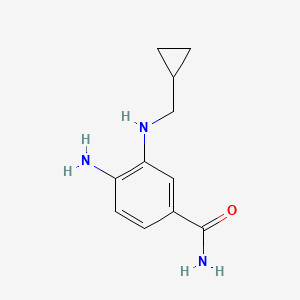
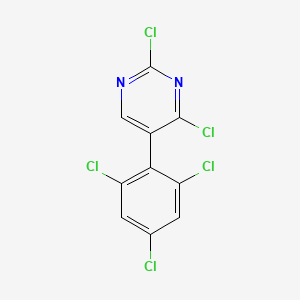
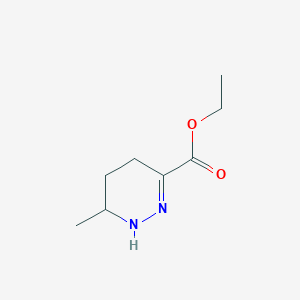

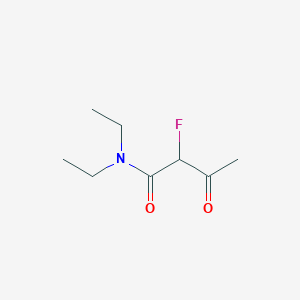
![[2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13103250.png)
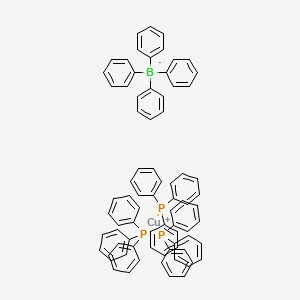
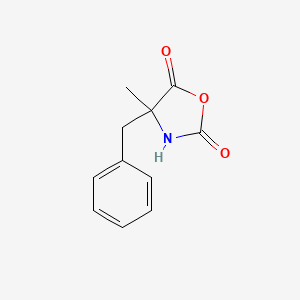
![2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13103272.png)
